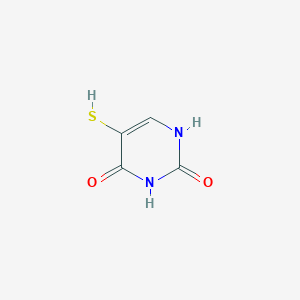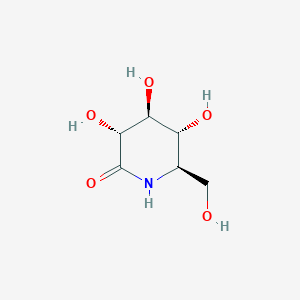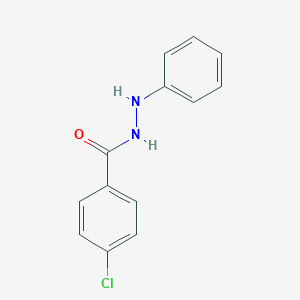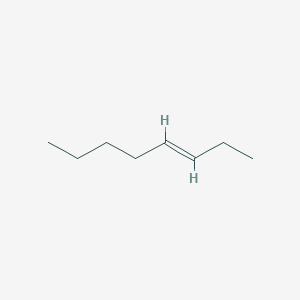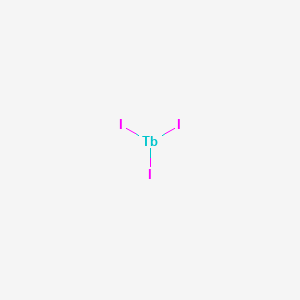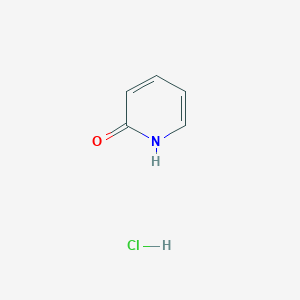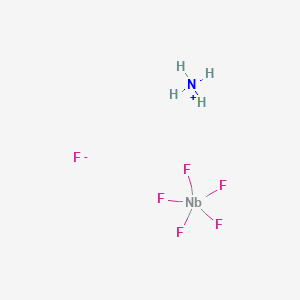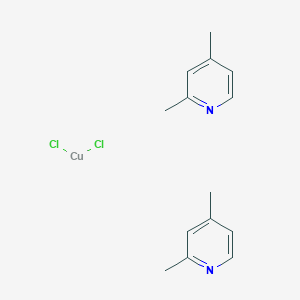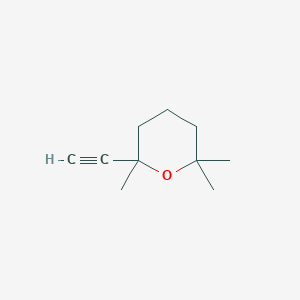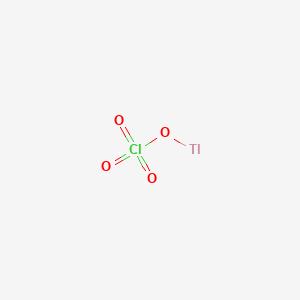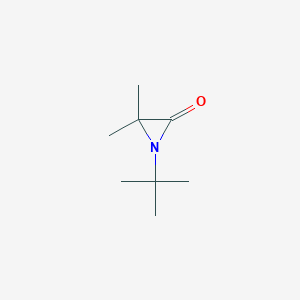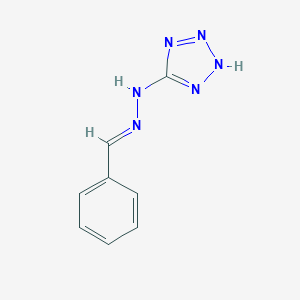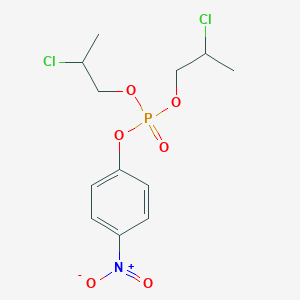
Bis(2-chloropropyl) p-nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloropropyl) p-nitrophenyl phosphate (BCPNP) is an organophosphate compound that has been widely used in scientific research for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of neurotransmitters. BCPNP has been used as a model compound for studying the mechanism of action of organophosphates and for developing new AChE inhibitors.
Mecanismo De Acción
Bis(2-chloropropyl) p-nitrophenyl phosphate inhibits AChE by binding to the active site of the enzyme and forming a covalent bond with the serine residue in the catalytic triad. This covalent bond prevents AChE from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of cholinergic receptors.
Efectos Bioquímicos Y Fisiológicos
Bis(2-chloropropyl) p-nitrophenyl phosphate has been shown to cause a range of biochemical and physiological effects in animals and humans. Inhibition of AChE by Bis(2-chloropropyl) p-nitrophenyl phosphate leads to overstimulation of cholinergic receptors, which can cause symptoms such as muscle twitching, convulsions, respiratory distress, and death. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been shown to cause oxidative stress, DNA damage, and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-chloropropyl) p-nitrophenyl phosphate has several advantages as a research tool. It is a potent and selective inhibitor of AChE, making it useful for studying the role of AChE in neurotransmitter regulation. Bis(2-chloropropyl) p-nitrophenyl phosphate is also relatively stable and easy to synthesize. However, Bis(2-chloropropyl) p-nitrophenyl phosphate has several limitations as a research tool. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Bis(2-chloropropyl) p-nitrophenyl phosphate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Bis(2-chloropropyl) p-nitrophenyl phosphate. One area of interest is the development of new AChE inhibitors based on the structure of Bis(2-chloropropyl) p-nitrophenyl phosphate. Researchers are also investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the role of AChE in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new methods for detecting and quantifying Bis(2-chloropropyl) p-nitrophenyl phosphate in environmental and biological samples. Finally, researchers are investigating the use of Bis(2-chloropropyl) p-nitrophenyl phosphate as a tool for studying the effects of organophosphate exposure on human health.
Métodos De Síntesis
Bis(2-chloropropyl) p-nitrophenyl phosphate can be synthesized by reacting p-nitrophenol with 2-chloropropylphosphonic acid in the presence of a catalyst such as triethylamine. The reaction yields Bis(2-chloropropyl) p-nitrophenyl phosphate as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Bis(2-chloropropyl) p-nitrophenyl phosphate has been used extensively in scientific research to study the mechanism of action of organophosphates and to develop new AChE inhibitors. Bis(2-chloropropyl) p-nitrophenyl phosphate has been used as a model compound to investigate the binding of organophosphates to AChE and to study the kinetics of inhibition. Bis(2-chloropropyl) p-nitrophenyl phosphate has also been used to develop new AChE inhibitors with improved potency and selectivity.
Propiedades
Número CAS |
14663-72-0 |
|---|---|
Nombre del producto |
Bis(2-chloropropyl) p-nitrophenyl phosphate |
Fórmula molecular |
C12H16Cl2NO6P |
Peso molecular |
372.13 g/mol |
Nombre IUPAC |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Sinónimos |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



